molecular formula C12H15N3 B1605649 2-(1-Piperidinyl)-1h-benzimidazole CAS No. 2851-12-9

2-(1-Piperidinyl)-1h-benzimidazole

Cat. No. B1605649
CAS RN: 2851-12-9
M. Wt: 201.27 g/mol
InChI Key: JUYQSMXGDBGGSX-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)-1h-benzimidazole is a compound that falls under the category of piperidine derivatives . Piperidines are significant synthetic fragments used in drug design and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of 2-(1-Piperidinyl)-1h-benzimidazole is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The reaction of 2-furyl or 2-thienyl substituents undergoes ring opening to form alcohols and thiols, respectively . In the reaction of 2,4-substituted pyridines, the reduction was incomplete in certain cases with the formation of tetrahydropyridines .

Scientific Research Applications

Antibacterial Properties

Yun He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles, demonstrating broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, including enterococci, highlighting their potential as new antibacterial agents (He et al., 2003).

Antihistaminic Activity

A study by F. Janssens et al. (1985) focused on the synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines, identifying compounds with potent antihistaminic properties after oral administration, useful in designing new antihistamine drugs (Janssens et al., 1985).

Fluorescent Probes for DNA Detection

N. Perin et al. (2011) accomplished the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, demonstrating their potential applications as DNA-specific fluorescent probes due to enhanced fluorescence emission intensity upon binding to ct-DNA (Perin et al., 2011).

Anti-inflammatory and Neuroleptic Activities

Ganji et al. (2020) synthesized benzimidazole-2-thione derivatives, showcasing significant anti-inflammatory activity through molecular docking against the cox-2 enzyme, indicating their potential as anti-inflammatory drugs (Ganji & Agrawal, 2020). Additionally, a series of benzimidazole-piperidine derivatives were synthesized by Ümide Demir Özkay et al. (2017), revealing potent antinociceptive agents through various in vivo assays, contributing to neuroleptic drug development (Özkay et al., 2017).

Corrosion Inhibition

M. Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on corrosion of N80 steel in hydrochloric acid, showing high inhibition efficiency, which could be beneficial for industrial applications (Yadav et al., 2016).

Future Directions

The future directions for the study of piperidine derivatives like 2-(1-Piperidinyl)-1h-benzimidazole involve the development of new and more potent analogs of this compound. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of 2-(1-Piperidinyl)-1h-benzimidazole is the µ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is primarily involved in pain perception, but also has roles in mood regulation, immune response, and other physiological processes .

Mode of Action

2-(1-Piperidinyl)-1h-benzimidazole interacts with the MOR by binding to it with high affinity . This binding triggers a series of intracellular events, leading to the activation of the receptor. Using a MOR-β-arrestin2 activation assay, it was found that 2-(1-Piperidinyl)-1h-benzimidazole is highly potent and efficacious in vitro .

Biochemical Pathways

The activation of MOR by 2-(1-Piperidinyl)-1h-benzimidazole leads to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the cell membrane and reduced neuronal excitability . Additionally, it may also lead to the closing of voltage-gated calcium channels, reducing calcium influx and neurotransmitter release .

Pharmacokinetics

It was found in serum and urine samples of a patient, indicating that it is absorbed and excreted by the body . The concentrations were 1.21 ng/mL in serum and 0.51 ng/mL in urine

Result of Action

The activation of MOR by 2-(1-Piperidinyl)-1h-benzimidazole results in opioid-like effects, such as antinociception (pain relief), catalepsy, and thermic effects . Its potency in the hot plate assay was comparable to that of fentanyl, and over 190 times higher than that of morphine .

Action Environment

The action, efficacy, and stability of 2-(1-Piperidinyl)-1h-benzimidazole can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action through drug-drug interactions . Additionally, factors such as pH, temperature, and the presence of certain ions can affect its stability and activity.

properties

IUPAC Name

2-piperidin-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-4-8-15(9-5-1)12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYQSMXGDBGGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296913
Record name 2-(Piperidin-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperidinyl)-1h-benzimidazole

CAS RN

2851-12-9
Record name NSC112584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Piperidin-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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